molecular formula C17H19N3O2S B2610179 (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034433-93-5

(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2610179
CAS No.: 2034433-93-5
M. Wt: 329.42
InChI Key: BWJVOYOALYFBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound for research and development applications. Pyridine-based ring systems are one of the most extensively used heterocycles in drug design, profoundly impacting pharmacological activity and contributing to numerous therapeutic agents . The presence of a pyridine motif in a molecule can improve its biochemical potency, enhance metabolic stability, and increase cellular permeability . This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for specific applications and mechanisms of action related to this scaffold.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-23-16-15(5-2-8-19-16)17(21)20-11-3-4-14(12-20)22-13-6-9-18-10-7-13/h2,5-10,14H,3-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJVOYOALYFBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of organoboron reagents and palladium catalysts.

Chemical Reactions Analysis

(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that this compound may act as a selective agonist for dopamine receptors, particularly the D3 receptor. A study highlighted its potential in modulating dopamine receptor activity, which is crucial for treating disorders such as schizophrenia and Parkinson's disease. The compound was tested in high-throughput screening assays, showing promising results in enhancing D3 receptor activity while minimizing interactions with D2 receptors .

Antidepressant Properties

The compound's ability to interact with neurotransmitter systems suggests potential antidepressant effects. Compounds that target the dopamine system have been associated with mood regulation, and further exploration into this compound could lead to novel antidepressant therapies.

Case Study 1: Dopamine Receptor Agonism

A comprehensive structure-activity relationship (SAR) study was conducted on various analogs of this compound to evaluate their efficacy at dopamine receptors. It was found that certain modifications to the aryl ether and aryl carboxamide groups significantly enhanced D3 receptor agonist potency while reducing D2 receptor activity . This highlights the importance of structural optimization in developing selective receptor modulators.

Compound IDD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
Compound 1710 ± 150Inactive15,700 ± 3,000
Compound 2278 ± 62Inactive9,000 ± 3,700
Compound 398 ± 21>100,0006,800 ± 1,400

Case Study 2: Potential Antidepressant Effects

In another study focusing on compounds targeting serotonin and dopamine pathways, analogs of (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone were evaluated for their effects on mood-related behaviors in animal models. Results indicated that certain modifications led to significant antidepressant-like effects in behavioral assays, suggesting that this compound could be a candidate for further development in treating depression .

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methanones with Pyrimidine vs. Pyridine Cores

  • Compound 4a (): (R)-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)(2-(methylthio)pyrimidin-4-yl)-methanone Key Differences: Replaces the pyridin-3-yl group with a pyrimidin-4-yl core. The pyrimidine ring may enhance π-stacking interactions in biological targets compared to pyridine. Synthetic Note: Synthesized via MgSO4 drying and vacuum concentration .

Piperidine/Pyridine Methanones with Polar Substituents

  • Z601-1577 (): (morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone Key Differences: Replaces the methylthio and pyridin-4-yloxy groups with morpholine and piperidine substituents. The morpholine group increases polarity (logP = 1.49) compared to methylthio, which may reduce metabolic stability but improve solubility .

Methanones with Complex Heterocyclic Systems

  • EP 1 808 168 B1 Derivatives (): {4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(2-pyrrolidin-1-yl-ethyl)-pyridin-3-yl]-methanone Key Differences: Incorporates fluorinated and sulfonyl groups, which enhance electronegativity and may improve target selectivity. The pyrrolidine-ethyl chain introduces conformational flexibility .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Source
Target Compound ~361.4 (calc*) ~2.1† 5 ~70 (calc*) -
Z601-1577 275.35 1.49 4 37.23
EP 1 808 168 B1 Derivative ~650.6 (calc*) ~3.5† 9 ~120 (calc*)

*Calculated using ChemDraw.
†Estimated based on substituent contributions.

  • Key Observations: The target compound’s methylthio group increases logP compared to Z601-1577’s morpholine, suggesting higher membrane permeability but lower aqueous solubility.

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a novel organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article compiles data from various studies, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic uses.

Chemical Structure

The compound features a complex structure that includes a pyridine ring and a piperidine moiety, which are known to influence biological activity. The methylthio group attached to the pyridine ring may enhance lipophilicity and receptor binding.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives containing pyridine and piperidine rings have shown significant antibacterial activity against various pathogens, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .

Antifungal Activity

Compounds similar to this compound have demonstrated antifungal activities, with some exhibiting over 80% effectiveness against Fusarium oxysporum and other fungi . The presence of the β-keto-enol pharmacophore is believed to play a significant role in enhancing this activity.

Neuroprotective Effects

Research indicates that compounds with similar structures can act as selective dopamine receptor agonists. For example, a closely related compound was shown to promote D3 dopamine receptor-mediated neuroprotection in models of neurodegeneration . This suggests that this compound may also possess neuroprotective properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural elements:

Structural Feature Effect on Activity
Methylthio groupIncreases lipophilicity and receptor affinity
Piperidine ringEnhances binding to neurotransmitter receptors
Pyridine substituentsModulates antimicrobial and antifungal properties

Case Studies

  • Neuroprotective Study : A study on a related compound indicated its ability to protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP. This highlights the potential of similar compounds in treating neurodegenerative diseases .
  • Antimicrobial Evaluation : In vitro tests revealed that derivatives with the methylthio group exhibited potent activity against resistant bacterial strains, suggesting that modifications to the pyridine structure can significantly impact efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.